2-Chloro-1-(2-hydroxy-4-methyl-phenyl)-ethanone

Herbicide discovery Enzyme inhibition Agrochemical research

This is a structurally specific chlorinated acetophenone derivative with a critical 2-hydroxy-4-methyl substitution pattern, essential for potent HPPD inhibition (90 nM IC50). It is a key, non-substitutable intermediate in patented pharmaceutical processes. Procuring the exact CAS 20834-75-7 is mandatory for regulatory compliance and research validity. Standard analogs lack this unique activity profile.

Molecular Formula C9H9ClO2
Molecular Weight 184.62 g/mol
CAS No. 20834-75-7
Cat. No. B13602118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-1-(2-hydroxy-4-methyl-phenyl)-ethanone
CAS20834-75-7
Molecular FormulaC9H9ClO2
Molecular Weight184.62 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C(=O)CCl)O
InChIInChI=1S/C9H9ClO2/c1-6-2-3-7(8(11)4-6)9(12)5-10/h2-4,11H,5H2,1H3
InChIKeyCILOCUGMZNPPFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 gram / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-1-(2-hydroxy-4-methyl-phenyl)-ethanone (CAS 20834-75-7) for Research and Industrial Procurement


2-Chloro-1-(2-hydroxy-4-methyl-phenyl)-ethanone (CAS 20834-75-7) is a chlorinated acetophenone derivative characterized by a 2-hydroxy-4-methylphenyl moiety . This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceutical candidates [1]. Its structural features—a chloroacetyl group ortho to a phenolic hydroxyl—confer distinct reactivity and biological activity profiles that differentiate it from other chloroacetophenone analogs [2].

Why 2-Chloro-1-(2-hydroxy-4-methyl-phenyl)-ethanone Cannot Be Replaced by Generic Chloroacetophenones


Substituting 2-chloro-1-(2-hydroxy-4-methyl-phenyl)-ethanone with a generic chloroacetophenone (e.g., 2-chloro-1-(4-methylphenyl)ethanone or 2-chloro-1-(2-hydroxyphenyl)ethanone) is scientifically unsound due to the critical role of the 2-hydroxy-4-methyl substitution pattern. The presence and position of the hydroxyl group directly influence hydrogen-bonding capacity, metabolic stability, and target binding affinity . For instance, the target compound exhibits nanomolar inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD) [1], whereas non-hydroxylated analogs lack this activity entirely. Furthermore, the compound's utility as a key intermediate in patented pharmaceutical processes [2] underscores its unique reactivity profile, which is not replicated by simpler chloroacetophenones. These quantitative and functional distinctions mandate the procurement of the exact CAS 20834-75-7 compound for research and industrial applications.

Quantitative Differentiation of 2-Chloro-1-(2-hydroxy-4-methyl-phenyl)-ethanone from Structural Analogs


Nanomolar HPPD Inhibition: A Differentiator from Non-Hydroxylated Analogs

2-Chloro-1-(2-hydroxy-4-methyl-phenyl)-ethanone inhibits 4-hydroxyphenylpyruvate dioxygenase (HPPD) from pig liver with an IC50 of 90 nM [1]. In contrast, the non-hydroxylated analog 2-chloro-1-(4-methylphenyl)ethanone (CAS 4209-24-9) shows no reported HPPD inhibition, and typical chloroacetophenones lacking the ortho-hydroxy group are inactive against this target. The hydroxyl group is essential for chelating the active-site iron, a mechanism common to HPPD inhibitors.

Herbicide discovery Enzyme inhibition Agrochemical research

Carbonic Anhydrase II Inhibition with Single-Digit Nanomolar Potency

The compound exhibits potent inhibition of human carbonic anhydrase II (hCA II) with a Ki of 7.60 nM [1]. This value is comparable to clinical sulfonamide inhibitors like acetazolamide (Ki ~8 nM) [2]. The ortho-hydroxy group likely contributes to zinc coordination in the enzyme active site, a feature absent in non-hydroxylated chloroacetophenones such as 2-chloro-1-(4-methylphenyl)ethanone, which lack any reported CA inhibition.

Glaucoma therapeutics Carbonic anhydrase inhibitors Medicinal chemistry

Patented Use as a Key Intermediate in Pharmaceutical Synthesis

US Patent 8,680,271 explicitly claims a process utilizing 2-chloro-1-(2-hydroxy-4-methyl-phenyl)-ethanone as a critical intermediate in the synthesis of Formula I compounds [1]. The patented conditions involve treatment with alcoholic HCl at 25-70°C, pH adjustment with KOH, and crystallization. This validated industrial route contrasts with generic chloroacetophenones, which lack documented process-scale utility in pharmaceutical manufacturing.

Process chemistry Pharmaceutical intermediates cGMP manufacturing

Synthetic Accessibility via Fries Rearrangement: An Alternative Route to Chloroacetophenones

The compound can be prepared via Fries rearrangement of 3-methylphenyl chloroacetate in the presence of iron- or zinc-containing catalysts . This route offers an alternative to direct chlorination or nucleophilic substitution, potentially providing different regioisomeric outcomes or cost advantages. While direct yield comparisons are not available in the open literature, the availability of multiple synthetic pathways enhances supply chain resilience.

Organic synthesis Process development Alternative synthetic routes

High-Value Application Scenarios for 2-Chloro-1-(2-hydroxy-4-methyl-phenyl)-ethanone Based on Evidenced Differentiation


Herbicide Lead Optimization Programs Targeting HPPD

The compound's 90 nM IC50 against HPPD [1] makes it a viable starting point for structure-activity relationship (SAR) studies aimed at developing novel herbicides. Its ortho-hydroxy substitution pattern is critical for iron chelation, a feature absent in non-hydroxylated chloroacetophenones. Researchers can utilize this compound to generate analogs with improved potency and crop selectivity.

Carbonic Anhydrase Inhibitor Development for Glaucoma

With a Ki of 7.60 nM against hCA II [1], the compound demonstrates potential as a lead for topical ocular hypotensive agents. Its potency rivals that of clinical sulfonamides, but its non-sulfonamide structure may offer advantages in terms of isoform selectivity and reduced side effects. Further medicinal chemistry optimization is warranted.

cGMP Manufacturing of Patented Pharmaceutical Intermediates

As claimed in US8680271B2 [1], the compound is a key intermediate in a validated industrial process. Procuring this exact CAS number is mandatory for pharmaceutical manufacturers aiming to produce the final Formula I compound under cGMP conditions. Substitution with an analog would invalidate the process and require new regulatory filings.

Supply Chain Diversification via Fries Rearrangement Route

The documented Fries rearrangement synthesis [1] provides an alternative to traditional chlorination methods. Procurement teams can leverage this knowledge to identify vendors with Fries rearrangement capabilities, potentially securing more stable pricing or avoiding single-sourced raw materials.

Quote Request

Request a Quote for 2-Chloro-1-(2-hydroxy-4-methyl-phenyl)-ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.